N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is characterized by the presence of multiple amino acid residues, including ornithine, threonine, and histidine, along with diaminomethylidene groups. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in the presence of a base like DIPEA. After coupling, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automated peptide synthesizers can be employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the diaminomethylidene groups, converting them to simpler amine functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of diaminomethylidene groups can produce primary amines .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of peptide-based materials and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The peptide backbone allows for specific binding to proteins, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acids and diaminomethylidene groups. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
923277-82-1 |
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Molecular Formula |
C22H40N12O6 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N12O6/c1-11(35)16(34-17(36)13(23)4-2-6-29-21(24)25)19(38)33-15(8-12-9-28-10-31-12)18(37)32-14(20(39)40)5-3-7-30-22(26)27/h9-11,13-16,35H,2-8,23H2,1H3,(H,28,31)(H,32,37)(H,33,38)(H,34,36)(H,39,40)(H4,24,25,29)(H4,26,27,30)/t11-,13+,14+,15+,16+/m1/s1 |
InChI Key |
IOTYDJFAZDPJCR-DGVSKKNDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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